Epoxylathyrol

説明

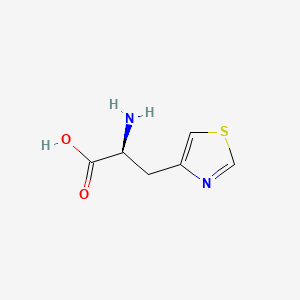

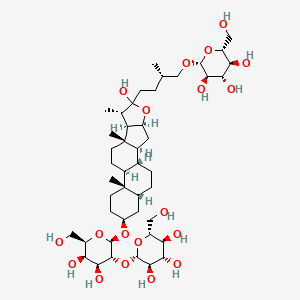

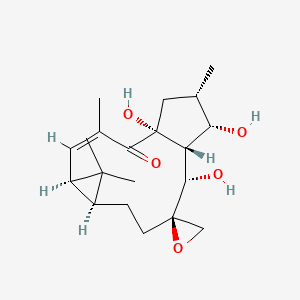

Epoxylathyrol is a macrocyclic diterpene that was found to be inactive as an ABCB1 modulator . It is a P-glycoprotein (P-gp) inhibitor and a P-gp-mediated multidrug resistance (MDR) reverser .

Synthesis Analysis

Epoxylathyrol is derived from the macrocyclic diterpene epoxyboetirane A, a lathyrane-type macrocyclic diterpene isolated from Euphorbia boetica . A novel, simple and specific normal-phase liquid chromatography (NPLC) method has been developed for simultaneous determination of the four lathyrane diterpenoids .

Molecular Structure Analysis

Epoxylathyrol derivatives were obtained by derivatization of the macrocyclic diterpene epoxyboetirane A . Structure-activity relationships of the compounds were additionally obtained through regression models to clarify the structural determinants associated to the CS effect .

Chemical Reactions Analysis

Epoxylathyrol is a P-glycoprotein (P-gp) inhibitor and a P-gp-mediated multidrug resistance (MDR) reverser . Some of the most common cellular factors attributed to MDR include: changes in membrane transport through reduced drug uptake or augmented drug efflux; changes in drug targets and metabolism; increased DNA damage repair; and failure of apoptotic events .

Physical And Chemical Properties Analysis

Epoxylathyrol has a molecular formula of C20H30O5 and a molecular weight of 350.45 . It is recommended to store the powder at -20°C for 3 years and at 4°C for 2 years .

科学的研究の応用

Disabling Multidrug Resistance in Cancer

- Summary of Application : Epoxylathyrane derivatives, including Epoxylathyrol, have been found to be effective in disabling multidrug resistance (MDR) in cancer, which is a major hurdle for the successful outcome of cancer chemotherapy .

- Methods of Application : The study evaluated the potential collateral sensitivity (CS) effect of Epoxylathyrane derivatives against gastric, pancreatic, and colon human cancer cells and their drug-resistant counterparts . The most promising compounds were investigated as apoptosis inducers, using the assays annexin V/PI and active caspase-3 .

- Results : The compounds were more effective against the resistant gastric cell lines. The CS effect was more significant in EPG85-257RDB cells. Compounds 8, 15, and 16 exhibited the best results. Epoxyboetirane P (8), with the strongest MDR-selective antiproliferative activity against gastric carcinoma EPG85-257RDB cells (IC50 of 0.72 µM), being 10-fold more active against this resistant subline than in sensitive gastric carcinoma cells .

Ethnobotany Research and Applications

- Summary of Application : While the specific application of Epoxylathyrol in ethnobiology is not detailed in the source, the journal “Ethnobotany Research and Applications” is devoted to the rapid dissemination of current research in areas related to Ethnobiology . It’s possible that Epoxylathyrol, being a natural product, could have applications in this field.

Disabling Multidrug Resistance in Cancer

- Summary of Application : Epoxylathyrane derivatives, including Epoxylathyrol, have been found to be effective in disabling multidrug resistance (MDR) in cancer, which is a major hurdle for the successful outcome of cancer chemotherapy .

- Methods of Application : The study evaluated the potential collateral sensitivity (CS) effect of Epoxylathyrane derivatives against gastric, pancreatic, and colon human cancer cells and their drug-resistant counterparts . The most promising compounds were investigated as apoptosis inducers, using the assays annexin V/PI and active caspase-3 .

- Results : The compounds were more effective against the resistant gastric cell lines. The CS effect was more significant in EPG85-257RDB cells. Compounds 8, 15, and 16 exhibited the best results. Epoxyboetirane P (8), with the strongest MDR-selective antiproliferative activity against gastric carcinoma EPG85-257RDB cells (IC50 of 0.72 µM), being 10-fold more active against this resistant subline than in sensitive gastric carcinoma cells .

Ethnobotany Research and Applications

- Summary of Application : While the specific application of Epoxylathyrol in ethnobiology is not detailed in the source, the journal “Ethnobotany Research and Applications” is devoted to the rapid dissemination of current research in areas related to Ethnobiology . It’s possible that Epoxylathyrol, being a natural product, could have applications in this field.

Metabolic Profiling

- Summary of Application : Euphorbiasteroid, a lathyrane-type diterpene from Euphorbiae semen (the seeds of Euphorbia lathyris L.), has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity . Epoxylathyrol, being a similar compound, could potentially have similar applications.

Modulation of ABCB1-Mediated Multidrug Resistance

- Summary of Application : Epoxylathyrol derivatives have been found to modulate ABCB1-mediated multidrug resistance (MDR) in human colon adenocarcinoma and mouse T-Lymphoma cells .

- Methods of Application : The study involved the chemical transformation of Epoxyboetirane A, a macrocyclic diterpene that was found to be inactive as an ABCB1 modulator, into a series of compounds with improved MDR-modifying activity . The potential of these compounds was evaluated against resistant human colon adenocarcinoma and human ABCB1-gene transfected L5178Y mouse lymphoma cells .

- Results : Different substitution patterns led to distinct ABCB1 inhibitory activities. A considerable enhancement in MDR-modifying activity was observed for aromatic compounds in both cell lines . Methoxyboetirane B (22) was found to be a new promising lead for MDR-reversing anticancer drug development due to its outstanding ABCB1 inhibitory activity at 0.2 μM .

P-glycoprotein Inhibitor

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(1'R,2R,3'Z,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/b10-7-/t11-,12-,13+,14+,15-,17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFQDSXSELSHMX-HMZDNQSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@@H]([C@@]3(CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epoxylathyrol | |

CAS RN |

28649-60-7 | |

| Record name | Epoxylathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028649607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。